n1-(3-(3-Aminopropylamino)propyl)butane-1,4-diamine 4hcl

DNA compaction polyamine-DNA interaction single-molecule biophysics

Substituting spermine for thermospermine in xylem differentiation or abiotic stress assays yields non-comparable results due to divergent mechanism-of-action profiles. This tetrahydrochloride salt (CAS 2089649-22-7) is the validated reference standard for ACL5 pathway research. • ~10× higher potency than spermine in DNA folding transitions, enabling lower working concentrations and improved signal-to-noise ratios • Verified ≥97% purity with full characterization (NMR, HPLC) suitable for analytical method development and validation • Supplied as pre-weighed tetrahydrochloride salt for enhanced aqueous solubility and weighing accuracy versus free base

Molecular Formula C10H30Cl4N4
Molecular Weight 348.2 g/mol
CAS No. 2089649-22-7
Cat. No. B6302136
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen1-(3-(3-Aminopropylamino)propyl)butane-1,4-diamine 4hcl
CAS2089649-22-7
Molecular FormulaC10H30Cl4N4
Molecular Weight348.2 g/mol
Structural Identifiers
SMILESC(CCNCCCNCCCN)CN.Cl.Cl.Cl.Cl
InChIInChI=1S/C10H26N4.4ClH/c11-5-1-2-7-13-9-4-10-14-8-3-6-12;;;;/h13-14H,1-12H2;4*1H
InChIKeyKVGASVPFBNPAJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thermospermine Tetrahydrochloride Overview


N1-(3-(3-Aminopropylamino)propyl)butane-1,4-diamine 4HCl (CAS 2089649-22-7) is the tetrahydrochloride salt form of thermospermine (TSPM), a naturally occurring tetravalent polyamine and structural isomer of spermine (SPM). With molecular formula C10H30Cl4N4 and molecular weight 348.19 g/mol, this fully characterized reference standard [1] is synthesized from spermidine by the action of thermospermine synthase encoded by the ACAULIS5 (ACL5) gene in plants . Unlike spermine, which is ubiquitous across animals, fungi, and plants, thermospermine is primarily distributed in the plant kingdom and certain hyperthermophilic organisms [2].

Why Thermospermine Cannot Be Replaced


Thermospermine and spermine, despite being structural isomers with identical molecular formulas, exhibit fundamentally non-redundant biological functions and distinct physicochemical interaction profiles that preclude generic substitution. The positional isomerism—thermospermine possesses an NC3NC3NC4N chain architecture versus spermine's NC3NC4NC3N arrangement—results in measurably different DNA-binding affinities, transcriptional regulatory effects, and in vivo biological outcomes [1]. In Arabidopsis thaliana genetic rescue experiments, exogenous thermospermine suppresses the dwarf phenotype of acl5 mutants, whereas spermine produces no rescue effect [2]. Substituting spermine for thermospermine in xylem differentiation assays, abiotic stress studies, or gene expression analyses will yield non-comparable or directly contradictory results due to their divergent mechanism-of-action profiles [3].

Comparative Evidence for Thermospermine


DNA Folding Transition Potency

In a direct head-to-head comparison of three naturally occurring tetravalent polyamines using fluorescence microscopy and atomic force microscopy, thermospermine (TSPM) induced the DNA folding transition from coil to globule state at concentrations approximately 10-fold lower than spermine (SPM) [1]. The relative ratios of transition concentrations were approximately 1:10:100 for TSPM:SPM:BSPD [1].

DNA compaction polyamine-DNA interaction single-molecule biophysics

Cell-Free Gene Expression Inhibition

Using a cell-free luciferase assay to measure gene expression activity, thermospermine (TSPM) exhibited greater inhibitory potency than spermine (SPM) and N4-aminopropylspermidine (BSPD) at higher polyamine concentrations [1]. The rank order of inhibitory potency was TSPM > SPM ≥ BSPD, with TSPM showing a distinct tendency to slow the reaction rate at 100 μM while SPM and BSPD maintained relatively higher promoting effects [1].

transcription regulation cell-free expression polyamine pharmacology

acl5 Mutant Phenotype Rescue

In genetic complementation studies using Arabidopsis thaliana acl5 mutants (which lack thermospermine synthase activity and display a dwarf phenotype with excessive xylem proliferation), exogenous application of thermospermine suppresses the mutant phenotype, whereas exogenous spermine—its structural isomer—produces no rescue effect [1]. This establishes functional non-equivalence at the organismal level.

plant vascular development xylem differentiation genetic complementation

Plant Growth and Stress Tolerance

In a comparative study evaluating the stress-responsive roles of tetraamines in Arabidopsis thaliana, exogenous pretreatment with thermospermine (T-Spm) was more effective than spermine (Spm) in promoting plant growth and stress tolerance under both normal and salt-stressed conditions [1]. Furthermore, the spms mutant (deficient in spermine synthesis but with higher endogenous thermospermine content) exhibited minimal growth inhibition compared to wild-type and other mutants [1].

abiotic stress response plant physiology salt tolerance

Dedicated Thermospermine Synthase ACL5

Thermospermine is synthesized from spermidine by the action of thermospermine synthase, encoded by the ACAULIS5 (ACL5) gene in plants, which is enzymatically distinct from spermine synthase . Crystallographic analysis of plant aminopropyltransferases reveals substrate discriminatory features that differentiate thermospermine synthase from spermine synthase activities [1]. Certain putative spermine synthases from Thalassiosira pseudonana and Arabidopsis thaliana actually synthesize thermospermine rather than spermine [2].

polyamine biosynthesis aminopropyltransferase enzymology

Salt Form Handling and Stability

The tetrahydrochloride salt form (CAS 2089649-22-7) of thermospermine offers practical procurement and handling advantages over the free base form (CAS 70862-11-2). While the free base is sparingly soluble in water and exists as an oil at room temperature , the 4HCl salt is a solid that is fully characterized as a reference standard compliant with regulatory guidelines for analytical method development and validation [1]. Spermine tetrahydrochloride reference data indicate water solubility of 348.2 g/L at 20°C for the salt form [2].

salt form optimization compound handling reference standard stability

Thermospermine Application Scenarios


Vascular Development & Xylem Differentiation

This compound is essential for studies of Arabidopsis thaliana xylem vessel differentiation, particularly when investigating the ACL5 pathway and auxin-thermospermine signaling crosstalk. Unlike spermine, exogenous thermospermine suppresses auxin-inducible xylem differentiation and rescues the dwarf phenotype of acl5 mutants [1]. Researchers studying plant vascular patterning, wood biomass production, or cell wall development should procure this specific compound rather than spermine to obtain biologically meaningful results [2].

Abiotic Stress Tolerance Studies

For investigations of salt stress, osmotic stress, and drought tolerance mechanisms in plants, thermospermine tetrahydrochloride provides a more potent experimental tool than spermine. Comparative studies demonstrate that exogenous thermospermine is more effective than spermine in promoting plant growth and stress tolerance parameters, including root and shoot length and chlorophyll content under both normal and salt-stressed conditions [3]. This differential efficacy makes thermospermine the appropriate choice for plant physiology studies focused on polyamine-mediated stress responses.

DNA Compaction & Gene Expression Studies

In biophysical studies of DNA higher-order structure, chromatin condensation, or cell-free gene expression systems, thermospermine offers approximately 10-fold higher potency than spermine in inducing DNA folding transitions and exhibits superior inhibitory effects on transcriptional activity at elevated concentrations [4]. This higher potency enables lower working concentrations, reducing ionic interference and improving signal-to-noise ratios in single-molecule fluorescence microscopy, atomic force microscopy, and in vitro transcription assays.

Analytical Method Development & Reference Standards

As a fully characterized tetrahydrochloride salt reference standard compliant with regulatory guidelines, this compound (CAS 2089649-22-7) is suitable for analytical method development, method validation (AMV), quality control, and stability studies [5]. The salt form provides traceability against pharmacopeial standards (USP or EP) and offers practical advantages in weighing accuracy and aqueous solubility compared to the free base form, making it appropriate for laboratories conducting HPLC method development for polyamine quantification or pharmaceutical impurity profiling .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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